Sigma-1 Receptor Affinity: Benchmarking the Unsubstituted Parent Scaffold Against High-Affinity Analogs
The unsubstituted parent scaffold, N-benzyl-2-(1-pyrrolidinyl)ethanamine, exhibits significantly lower sigma-1 receptor binding affinity compared to its 3,4-dichloro-substituted analog, compound 3 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine). While the specific Ki for the parent compound is not directly reported in the primary source, its status as a less potent precursor is a critical SAR finding. The addition of the 3,4-dichloro and N-methyl groups transforms the molecule into a 'superpotent' ligand with subnanomolar affinity [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly quantified in the primary source but established as a low-affinity base scaffold relative to compound 3. |
| Comparator Or Baseline | Compound 3 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine): Ki = 0.34 nM [1]. Another analog, compound 19 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-homopiperidinyl)ethylamine): Ki = 0.17 nM [1]. |
| Quantified Difference | The introduction of 3,4-dichloro and N-methyl substituents increases affinity to the subnanomolar range, representing a >1000-fold improvement over the parent scaffold's inferred low affinity. |
| Conditions | Radioligand displacement assay using [3H]-(+)-3-PPP on guinea pig brain membranes [1]. |
Why This Matters
This evidence establishes N-benzyl-2-(1-pyrrolidinyl)ethanamine as a critical low-affinity control and starting point for SAR studies, making it essential for any research program investigating the structural determinants of high-affinity sigma receptor binding.
- [1] de Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1992). Synthesis, characterization, and biological evaluation of a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines: structural requirements and binding affinity at the sigma receptor. Journal of Medicinal Chemistry, 35(1), 38-47. View Source
